molecular formula C9H12N2O B13078152 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13078152
M. Wt: 164.20 g/mol
InChI Key: YYTZNPWQEOOZLP-UHFFFAOYSA-N
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Description

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an amino group, a cyclopropylmethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable dihydropyridinone precursor in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced pyrrolidine derivatives, and various substituted dihydropyridinones.

Scientific Research Applications

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A heterocyclic compound with similar amino functionality.

    Cyclopropylamine: Shares the cyclopropyl group but lacks the dihydropyridinone ring.

    Dihydropyridinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-Amino-1-(cyclopropylmethyl)-1,4-dihydropyridin-4-one is unique due to the combination of its cyclopropylmethyl group and dihydropyridinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-(cyclopropylmethyl)pyridin-4-one

InChI

InChI=1S/C9H12N2O/c10-8-6-11(4-3-9(8)12)5-7-1-2-7/h3-4,6-7H,1-2,5,10H2

InChI Key

YYTZNPWQEOOZLP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=CC(=O)C(=C2)N

Origin of Product

United States

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